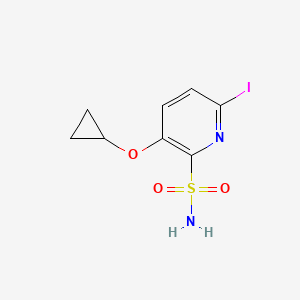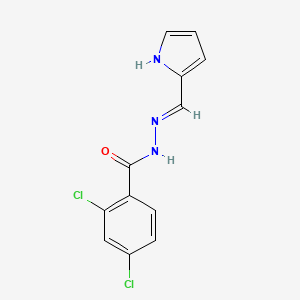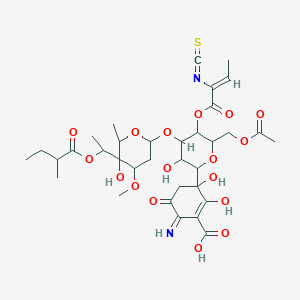
4-(Aminomethyl)-3-cyclopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-cyclopropoxybenzoic acid is an organic compound that features a benzene ring substituted with an aminomethyl group and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-cyclopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the amidation of 4-chloroformylbenzoic acid with ammonia or an amine derivative . Another approach includes the reduction of 4-nitrobenzoic acid followed by cyclopropanation . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fibrinolysis, thereby reducing the breakdown of blood clots . The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties and used in medical applications.
Aminocaproic acid: Another antifibrinolytic agent with similar therapeutic uses.
Tranexamic acid: Widely used to control bleeding by inhibiting fibrinolysis.
Uniqueness
4-(Aminomethyl)-3-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5,9H,3-4,6,12H2,(H,13,14) |
InChI Key |
OQMGBWUCIJOIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


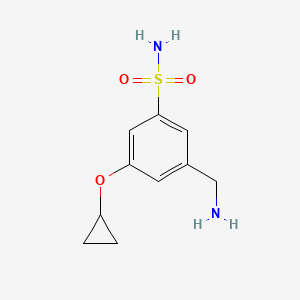
![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)

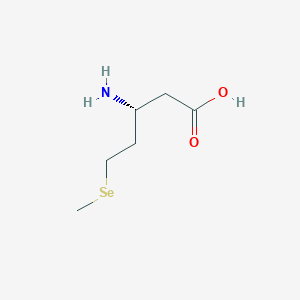


![(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)

![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
